molecular formula C15H22N2O4Si B1430301 methyl 2-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate CAS No. 1707580-41-3

methyl 2-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate

Cat. No.: B1430301
CAS No.: 1707580-41-3
M. Wt: 322.43 g/mol
InChI Key: JLKABUUXMAWJIZ-UHFFFAOYSA-N
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Description

Methyl 2-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core. This structure incorporates a 2-oxo group, a methyl ester at position 5, and a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group at position 1. The SEM group is widely used in organic synthesis to protect amines, offering stability under acidic and basic conditions while being removable via fluoride-based reagents like tetrabutylammonium fluoride (TBAF) .

Properties

IUPAC Name

methyl 2-oxo-1-(2-trimethylsilylethoxymethyl)-3H-pyrrolo[2,3-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4Si/c1-20-15(19)12-7-11-8-13(18)17(14(11)16-9-12)10-21-5-6-22(2,3)4/h7,9H,5-6,8,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKABUUXMAWJIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N=C1)N(C(=O)C2)COCC[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate is a compound belonging to the pyrrolo[2,3-b]pyridine family, which has garnered attention for its biological activity, particularly in the context of cancer therapy and enzyme inhibition. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrrolo[2,3-b]pyridine core with various substituents that enhance its biological activity. The presence of the trimethylsilyl group contributes to its solubility and stability, which are critical for its pharmacological properties.

1. Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

Recent studies have shown that derivatives of pyrrolo[2,3-b]pyridine exhibit potent inhibitory activity against FGFRs, which are implicated in various cancers. For instance, compound 4h from a related study demonstrated IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating strong inhibitory effects on these receptors . This suggests that this compound could potentially share similar mechanisms of action.

2. Anticancer Activity

In vitro studies have revealed that compounds within this class can inhibit the proliferation of various cancer cell lines. For example, compound 4h not only inhibited breast cancer cell proliferation but also induced apoptosis and reduced cell migration and invasion . This highlights the potential of this compound as a candidate for cancer therapy.

3. Human Neutrophil Elastase (HNE) Inhibition

Another significant area of research involves the inhibition of human neutrophil elastase (HNE), an enzyme linked to inflammatory diseases. Compounds derived from the pyrrolo[2,3-b]pyridine scaffold have shown IC50 values ranging from 15 to 51 nM against HNE . The ability to inhibit this enzyme suggests potential applications in treating chronic inflammatory conditions such as COPD and cystic fibrosis.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : Its structural features allow for effective binding to FGFRs and HNE, leading to inhibition of their respective pathways.
  • Induction of Apoptosis : By interfering with signaling pathways in cancer cells, it promotes programmed cell death.
  • Reduction of Inflammation : By inhibiting HNE activity, it may help mitigate inflammatory responses in affected tissues.

Research Findings and Case Studies

StudyCompoundTargetIC50 (nM)Findings
4hFGFR17Potent inhibitor; induces apoptosis in breast cancer cells
VariousHNE15 - 51Effective against inflammatory diseases; low nanomolar range activity

Comparison with Similar Compounds

Key Identifiers :

  • CAS : 1190317-75-9 (base structure without SEM group; SEM-containing variant is a derivative)
  • Molecular Formula : The SEM-protected derivative is inferred as C₁₄H₂₁N₂O₄Si (base formula C₉H₈N₂O₃ + SEM group C₅H₁₃OSi).
  • Molecular Weight : ~311.43 g/mol (calculated).
  • Synonyms: Includes "7-Aza-2-oxindole-5-carboxylic acid methyl ester" and other structural variants .

Comparison with Structurally Similar Compounds

Compounds with Pyrrolo[2,3-b]pyridine Core and Varied Protecting Groups

The SEM group distinguishes this compound from analogs with alternative protecting groups. Below is a comparative analysis:

Compound Name Protecting Group Molecular Formula Key Features Applications/Notes
Methyl 2-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate SEM (C₅H₁₃OSi) C₁₄H₂₁N₂O₄Si Stable under acidic/basic conditions; deprotected via fluorides Intermediate in multi-step syntheses, e.g., for pharmaceuticals or agrochemicals
tert-Butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate tert-Butoxycarbonyl (Boc) C₁₈H₂₅N₃O₂Si Boc removed under acidic conditions; trimethylsilyl ethynyl enhances reactivity Used in Sonogashira coupling or click chemistry
5-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine Triisopropylsilyl (TIPS) C₁₇H₂₈N₂OSi Bulky silyl group improves steric hindrance; stable to nucleophiles Protects reactive NH groups in cross-coupling reactions

Key Observations :

  • SEM vs. Boc : SEM offers orthogonal deprotection (fluorides vs. acids), enabling sequential functionalization .
  • SEM vs. TIPS : TIPS provides greater steric protection but limits solubility in polar solvents.

Pyrrolo[2,3-c]pyridine and Pyrrolo[3,2-d]pyrimidine Derivatives

Structural isomers and related heterocycles exhibit distinct electronic and reactivity profiles:

Compound Name Core Structure Molecular Formula Substituents Key Differences
Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Pyrrolo[2,3-c]pyridine C₁₂H₁₂N₂O₃ Ethyl ester, methoxy at position 5 Nitrogen positioning alters aromaticity; reduced electron density at C5
6-Benzoyl-3-ethyl-2-methoxy-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Pyrrolo[3,2-d]pyrimidine C₁₇H₁₇N₃O₃ Benzoyl, ethyl, and methoxy groups Pyrimidine ring increases π-deficient character; used in kinase inhibitor design

Key Observations :

  • Pyrrolo[2,3-b]pyridine vs. [2,3-c] : The latter has a shifted nitrogen, altering reactivity toward electrophiles .

Esters and Functional Group Variations

Ester groups influence solubility and downstream reactivity:

Compound Name Ester Group Molecular Formula Functionalization Potential
This compound Methyl C₁₄H₂₁N₂O₄Si Hydrolysis to carboxylic acid for amide coupling
Ethyl 3-[(dimethylamino)methyl]-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Ethyl C₁₆H₂₀N₄O₃ Ethyl ester offers slower hydrolysis kinetics

Key Observations :

  • Methyl esters hydrolyze faster than ethyl esters under basic conditions, enabling controlled functionalization .

Q & A

Basic: What are the common synthetic routes for preparing methyl 2-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate?

The synthesis typically involves a multi-step approach:

  • Step 1 : Introduction of the SEM [(2-(trimethylsilyl)ethoxy)methyl] protecting group to the pyrrolo[2,3-b]pyridine nitrogen to prevent unwanted side reactions during subsequent steps .
  • Step 2 : Functionalization at the 5-position via coupling reactions. For example, carboxylation using methyl chloroformate under basic conditions (e.g., NaH in THF) to install the methyl ester .
  • Step 3 : Oxidation at the 2-position using agents like MnO₂ or hypervalent iodine reagents to introduce the oxo group .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard, followed by recrystallization from ethanol .

Basic: How is the SEM protecting group critical in the synthesis of this compound?

The SEM group serves two key roles:

Protection : It shields the pyrrolo[2,3-b]pyridine nitrogen from undesired alkylation or oxidation during reactions at other positions .

Deprotection : It can be removed under mild acidic conditions (e.g., TFA in DCM) without disrupting the ester or oxo functionalities .

Basic: What spectroscopic methods are used to confirm the structure of this compound?

  • ¹H NMR : Key signals include:
    • SEM group: δ 0.00 (s, 9H, Si(CH₃)₃), δ 3.40–3.60 (m, 2H, OCH₂), δ 4.80–5.00 (m, 2H, NCH₂O).
    • Methyl ester: δ 3.80–3.90 (s, 3H, COOCH₃).
    • Pyrrolo-pyridine protons: δ 6.80–7.50 (aromatic protons) .
  • Mass Spectrometry : ESI-MS or HRMS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How can reaction conditions be optimized to improve the diastereoselectivity of intermediates during synthesis?

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may reduce selectivity. A toluene/THF mixture balances reactivity and stereocontrol .
  • Catalysts : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Rh(II)-complexes) can enforce stereochemistry at the 3H-pyrrolo position .
  • Temperature : Lower temperatures (−20°C to 0°C) favor kinetic control, improving selectivity for the desired diastereomer .

Advanced: How do contradictory NMR data arise in structural characterization, and how are they resolved?

  • Dynamic Effects : Rotamers of the SEM group or ester functionalities can split signals. Variable-temperature NMR (e.g., 25°C to 60°C) collapses these into singlets .
  • Impurity Peaks : Unreacted starting materials (e.g., residual ethyl esters) may appear as minor signals. Purification via preparative HPLC resolves this .

Advanced: What strategies are effective for functionalizing the pyrrolo[2,3-b]pyridine core at the 3H position?

  • Electrophilic Substitution : Nitration (HNO₃/AcOH) or halogenation (NBS or I₂) at the electron-rich 3H position .
  • Cross-Coupling : Suzuki-Miyaura coupling (Pd(PPh₃)₄, aryl boronic acids) introduces aryl groups .
  • Reductive Amination : Reacting the 2-oxo group with amines (e.g., benzylamine) under H₂/Pd-C forms secondary amines .

Advanced: How can computational methods aid in predicting the reactivity of this compound?

  • DFT Calculations : Models transition states for key reactions (e.g., SEM deprotection) to predict activation energies and optimize conditions .
  • Molecular Docking : Screens interactions with biological targets (e.g., kinase enzymes) to guide functionalization for drug discovery .

Advanced: What are the challenges in crystallizing this compound for X-ray analysis?

  • Flexibility : The SEM group and ester side chains introduce conformational flexibility, complicating crystal packing. Use of bulky counterions (e.g., PF₆⁻) or co-crystallization agents (e.g., crown ethers) improves lattice stability .
  • Solvent Choice : Slow evaporation from DCM/hexane (1:5) yields diffraction-quality crystals .

Advanced: How does the choice of oxidizing agent impact the yield of the 2-oxo group?

  • MnO₂ : High yields (>85%) but requires anhydrous conditions and prolonged reaction times (24–48 hrs) .
  • IBX (2-iodoxybenzoic acid) : Faster (6–12 hrs) and milder, but lower yields (60–70%) due to competing side reactions .

Advanced: What are the stability considerations for long-term storage of this compound?

  • Moisture Sensitivity : The SEM group hydrolyzes in humid environments. Store under argon at −20°C in sealed vials with desiccants .
  • Light Sensitivity : The pyrrolo-pyridine core may degrade under UV light. Use amber glassware and avoid prolonged exposure .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate
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methyl 2-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate

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